molecular formula C11H12O3 B1267449 2-(Allyloxy)-3-methoxybenzenecarbaldehyde CAS No. 23343-06-8

2-(Allyloxy)-3-methoxybenzenecarbaldehyde

Cat. No.: B1267449
CAS No.: 23343-06-8
M. Wt: 192.21 g/mol
InChI Key: GLYAZASCWHSRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allyloxy)-3-methoxybenzenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an allyloxy group and a methoxy group attached to a benzene ring, with an aldehyde functional group at the para position relative to the allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-3-methoxybenzenecarbaldehyde can be achieved through several methods. One common approach involves the allylation of 3-methoxybenzaldehyde. The reaction typically proceeds via the following steps:

    Allylation of 3-methoxybenzaldehyde: This step involves the reaction of 3-methoxybenzaldehyde with an allyl halide (such as allyl bromide) in the presence of a base (e.g., potassium carbonate) to form the allyloxy derivative.

    Oxidation: The allyloxy derivative is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-3-methoxybenzenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-(Allyloxy)-3-methoxybenzoic acid.

    Reduction: 2-(Allyloxy)-3-methoxybenzyl alcohol.

    Substitution: Derivatives with substituted allyloxy or methoxy groups.

Scientific Research Applications

2-(Allyloxy)-3-methoxybenzenecarbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the biological activity of its derivatives, which may exhibit antimicrobial, antifungal, or anticancer properties.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Catalysis: The compound and its derivatives may act as ligands or catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-3-methoxybenzenecarbaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the allyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)-3-hydroxybenzenecarbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Allyloxy)-4-methoxybenzenecarbaldehyde: Similar structure but with the methoxy group at the para position relative to the allyloxy group.

    2-(Methoxy)-3-allyloxybenzenecarbaldehyde: Similar structure but with the positions of the allyloxy and methoxy groups swapped.

Uniqueness

2-(Allyloxy)-3-methoxybenzenecarbaldehyde is unique due to the specific positioning of the allyloxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique arrangement allows for the selective synthesis of derivatives with desired properties and activities.

Properties

IUPAC Name

3-methoxy-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,8H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYAZASCWHSRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320197
Record name 3-Methoxy-2-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23343-06-8
Record name 23343-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.